molecular formula C17H14FN3O B6347520 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354938-62-7

4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347520
CAS No.: 1354938-62-7
M. Wt: 295.31 g/mol
InChI Key: HAAJNHKBBHENKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354938-62-7) is a high-purity, research-grade chemical compound provided for scientific investigation. This 2-amino-4,6-diarylpyrimidine derivative is of significant interest in medicinal chemistry and oncology research. The compound belongs to a class of molecules known for their potential as kinase inhibitors. Recent scientific studies highlight that structurally similar 2-amino-4,6-diarylpyrimidines demonstrate promising anti-proliferative activity against human chronic myeloid leukemia (CML) cell lines, such as K562, by targeting ABL1 tyrosine kinase, a key protein in cancer cell proliferation . The molecular framework of this compound, featuring fluorophenyl and methoxyphenyl substituents, is designed to optimize interactions with enzymatic targets, a strategy supported by structure-activity relationship (SAR) studies on analogous pyrimidine-based structures . This product is intended for non-medical purposes, including but not limited to, in vitro biochemical assays, cell-based studies, and as a building block for the synthesis of more complex molecules for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(3-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAJNHKBBHENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the α,β-Unsaturated Ketone Precursor

The enone precursor is synthesized through a Claisen-Schmidt condensation between 3-fluorobenzaldehyde and 3-methoxyacetophenone. The reaction is catalyzed by aqueous sodium hydroxide (40% w/v) in ethanol under reflux (78°C) for 6–8 hours. The product is isolated in 85–90% yield after recrystallization from ethanol.

Key Reaction Conditions:

  • Molar Ratio: 1:1 (aldehyde:ketone)

  • Catalyst: 10 mol% NaOH

  • Solvent: Ethanol (anhydrous)

  • Workup: Neutralization with dilute HCl, filtration, and recrystallization

Cyclocondensation with Guanidine

The enone (10 mmol) is refluxed with guanidine nitrate (12 mmol) in ethanol (50 mL) containing lithium hydroxide (5 mol%) for 4–6 hours. The base facilitates deprotonation of guanidine, enabling nucleophilic attack on the enone’s β-carbon.

Mechanistic Insights:

  • LiOH activates guanidine by forming a guanidinate ion.

  • Conjugate addition of guanidine to the enone generates an intermediate enamine.

  • Intramolecular cyclization yields the pyrimidine ring, with elimination of water.

Optimization Data:

ParameterOptimal ValueYield (%)
Reaction Time5 hours78
Temperature80°C82
LiOH Concentration5 mol%85

Palladium-mediated strategies, inspired by pyrido[3,4-d]pyrimidine syntheses, enable modular introduction of aryl groups onto a pre-formed pyrimidine core.

Suzuki-Miyaura Coupling

A halogenated pyrimidine intermediate (e.g., 4-chloro-6-iodopyrimidin-2-amine) undergoes coupling with 3-fluorophenylboronic acid and 3-methoxyphenylboronic acid.

Typical Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (9:1)

  • Temperature: 100°C, 12 hours

Yield Comparison:

Boronic AcidYield (%)
3-Fluorophenyl72
3-Methoxyphenyl68

Buchwald-Hartwig Amination

For introducing amino groups, a Pd₂(dba)₃/Xantphos system couples 4,6-dichloropyrimidine with 3-fluoroaniline and 3-methoxyaniline.

Critical Parameters:

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C

Outcome:

  • Selective amination at the 2-position achieved in 65% yield.

Nucleophilic Aromatic Substitution

Chloropyrimidine intermediates react with arylthiols or aryl amines under basic conditions. For example, 4,6-dichloropyrimidin-2-amine reacts with 3-fluorothiophenol and 3-methoxythiophenol in DMF at 120°C.

Representative Data:

NucleophileBaseYield (%)
3-FluorothiophenolK₂CO₃60
3-MethoxythiophenolCs₂CO₃58

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh atom economy, one-pot reactionRequires enone synthesis75–85
Suzuki CouplingModular, late-stage functionalizationMultiple steps, costly catalysts65–72
Buchwald-HartwigSelective aminationAir-sensitive reagents60–65
Nucleophilic SubstitutionBroad substrate scopeHarsh conditions55–60

Mechanistic Challenges and Solutions

  • Electron-Withdrawing Effects: The 3-fluorophenyl group reduces electron density on the pyrimidine ring, slowing nucleophilic attacks. Using polar aprotic solvents (e.g., DMSO) accelerates such reactions.

  • Ortho-Substitution Hindrance: Steric bulk from methoxy groups necessitates higher temperatures (120–140°C) for cross-couplings.

Scalability and Industrial Considerations

Large-scale production (>1 kg) employs continuous flow reactors for cyclocondensation, reducing reaction time to 2 hours and improving yield to 88% . Catalyst recycling protocols for Pd-based methods remain under development to lower costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exhibit potential anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, the substitution patterns on the pyrimidine ring can enhance selectivity towards certain cancer types, making this compound a candidate for further investigation in targeted cancer therapies.

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Pyrimidine derivatives have been explored for their ability to inhibit viral replication by interfering with nucleic acid synthesis. In vitro studies could elucidate its effectiveness against specific viruses, contributing to the development of new antiviral agents.

Kinase Inhibitors

The compound's ability to act as a kinase inhibitor has been a focal point in drug design. Kinases play critical roles in signaling pathways that regulate cell growth and metabolism. By targeting these enzymes, 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine could potentially modulate these pathways effectively, leading to therapeutic benefits in conditions like cancer and metabolic disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring can significantly influence its biological activity. SAR studies help identify which modifications enhance efficacy and reduce toxicity, guiding future synthetic efforts.

Case Study: Anticancer Screening

In a recent study, a series of pyrimidine derivatives were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with similar structures to 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exhibited promising results, particularly against breast and lung cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in tumor growth.

Case Study: Antiviral Activity

Another investigation focused on the antiviral potential of pyrimidine derivatives against influenza viruses. The study demonstrated that certain analogs showed significant inhibition of viral replication in vitro, suggesting that further exploration into 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine could yield valuable insights into its antiviral capabilities.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Pyrimidine derivatives with substituted aryl groups have been extensively studied for their pharmacological and physicochemical properties. Below is a detailed comparison of 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine with analogous compounds:

Key Findings :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., F, Cl) enhance antibacterial activity by increasing electrophilicity. For instance, the fluorine in 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine improves binding to bacterial enzymes . Morpholine substituents (e.g., in 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine) enhance solubility and membrane penetration, contributing to antibacterial efficacy .

Receptor Binding :

  • The trimethoxyphenyl group in 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine facilitates strong π-π stacking and hydrophobic interactions with RabGGTase, yielding superior docking scores compared to dimethoxy analogues .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine) are prioritized in API synthesis due to their straightforward purification and scalability .

Biological Activity

4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of fluorine and methoxy substituents on its phenyl rings. These modifications enhance its biological activity, making it a compound of interest in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C17H14FN3O
  • Molecular Weight : 295.311 g/mol
  • CAS Number : 1354938-62-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the fluorine atom and methoxy group is believed to influence its binding affinity and selectivity towards these targets, leading to modulation of biological responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine. The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa0.53
A5490.38
HT290.43
MDA-MB-2310.80

The mechanism underlying its anticancer activity involves inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased cyclin B expression and reduced phosphorylation of cdc2 in treated cells, indicating disruption of mitotic processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits selective antibacterial effects, particularly against Enterococcus faecalis.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Enterococcus faecalis1632
Staphylococcus aureus<10<20

The compound's ability to inhibit biofilm formation further underscores its potential as a therapeutic agent in treating bacterial infections.

Case Studies

  • Antiproliferative Effects : A study demonstrated that treatment with 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine resulted in significant growth inhibition in HeLa cells, with an IC50 value of 0.53 µM, showcasing its potency compared to other known anticancer agents .
  • Antimicrobial Evaluation : Another investigation reported that the compound displayed effective antimicrobial activity against multiple strains of bacteria, with MIC values indicating strong inhibitory effects at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, chloro intermediates (e.g., 5-chloromethylpyrimidines) are reacted with substituted anilines under reflux in chloroform or methanol for 5–8 hours . Key factors include:

  • Temperature : Elevated temperatures (~80°C) improve reaction kinetics but may degrade sensitive functional groups.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chloroform aids in purification via liquid-liquid extraction .
  • Catalysts : Lewis acids like AlCl₃ can accelerate aryl coupling but may require post-reaction neutralization .
    • Yield Optimization : Column chromatography (silica gel, CHCl₃/MeOH eluent) achieves >75% purity, with crystallization from methanol further refining the product .

Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions are critical for stability?

  • Methodological Answer : X-ray crystallography reveals:

  • Dihedral Angles : The pyrimidine ring forms angles of 12.8°–86.1° with substituted phenyl groups, influencing steric interactions .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the planar pyrimidine core, while weak C–H⋯O and C–H⋯π interactions between methoxy/fluorophenyl groups facilitate crystal packing .
  • Methoxy Group Orientation : The 3-methoxyphenyl substituent adopts a near-coplanar arrangement with the pyrimidine ring, enhancing π-π stacking potential .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Methodological Answer : Standard protocols include:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices relative to normal cells .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for fluorophenyl and methoxyphenyl substitutions?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing fluorine atoms on the phenyl ring direct electrophilic substitution to the meta position, while methoxy groups (electron-donating) favor para substitution .
  • Protection Strategies : Temporary protection of the amine group (e.g., Boc) prevents unwanted side reactions during aryl coupling .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways for desired regiochemistry .

Q. What structural contradictions exist between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise in:

  • Torsional Angles : Molecular dynamics simulations may underestimate steric hindrance between the 3-fluorophenyl and 3-methoxyphenyl groups, leading to deviations >10° from X-ray data .
  • Hydrogen Bond Strength : DFT-based NCI plots may overestimate weak C–H⋯O interactions, necessitating experimental validation via variable-temperature NMR .

Q. How can target-specific assays be designed to evaluate this compound’s mechanism of action in kinase inhibition?

  • Methodological Answer : A tiered approach is recommended:

Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2) to identify primary targets via radiometric or fluorescence polarization assays .

Binding Kinetics : Surface plasmon resonance (SPR) measures association/dissociation rates (kₒₙ/kₒff) to assess binding stability.

Cellular Validation : CRISPR-edited cell lines (e.g., EGFR-KO) confirm target engagement by comparing IC₅₀ values in wild-type vs. knockout models .

Key Research Recommendations

  • Prioritize mechanistic studies using isotopic labeling (e.g., ¹⁸O) to track metabolic pathways.
  • Explore co-crystallization with target enzymes to resolve binding ambiguities.
  • Validate computational models with high-resolution cryo-EM data for dynamic conformational analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.